
3,3'-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) is a complex organic compound characterized by its unique structure, which includes brominated phenylene groups and morpholinopropan-2-ol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) typically involves multiple steps, starting with the bromination of phenylene compounds. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination at the desired positions.
Following bromination, the phenylene compounds undergo etherification with propane-2,2-diyl groups This step involves the use of strong bases and appropriate solvents to facilitate the formation of ether bonds
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the removal of bromine atoms or reduction of other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to dehalogenated derivatives. Substitution reactions can produce a variety of functionalized compounds depending on the nucleophile used.
Scientific Research Applications
3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or as a component in drug delivery systems.
Industry: The compound could be used in the development of advanced polymers, coatings, or other materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated phenylene groups and morpholinopropan-2-ol moieties may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol)
- 4,4’-Isopropylidenebis(2,6-dibromophenoxy)ethanol
- Sodium 3,3’-(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)bis(oxy)propane-1,2-diol
Uniqueness
3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) is unique due to its specific combination of brominated phenylene groups and morpholinopropan-2-ol moieties. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C29H38Br4N2O6 |
|---|---|
Molecular Weight |
830.2 g/mol |
IUPAC Name |
1-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]propan-2-yl]phenoxy]-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C29H38Br4N2O6/c1-29(2,19-11-23(30)27(24(31)12-19)40-17-21(36)15-34-3-7-38-8-4-34)20-13-25(32)28(26(33)14-20)41-18-22(37)16-35-5-9-39-10-6-35/h11-14,21-22,36-37H,3-10,15-18H2,1-2H3 |
InChI Key |
INRRBCBUMMJGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CN2CCOCC2)O)Br)C3=CC(=C(C(=C3)Br)OCC(CN4CCOCC4)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


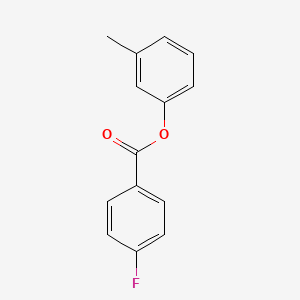
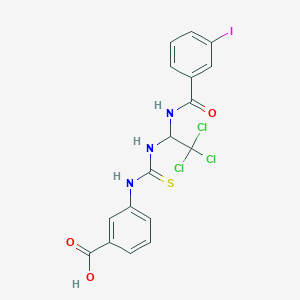

![6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11704616.png)
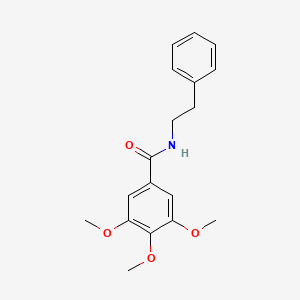
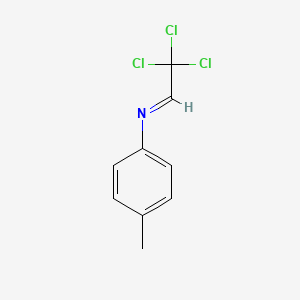
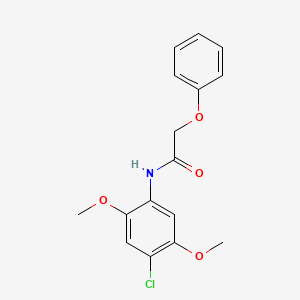
![1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one](/img/structure/B11704634.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}acetamide](/img/structure/B11704641.png)
![3-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11704644.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}furan-2-carbohydrazide](/img/structure/B11704650.png)
![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11704654.png)
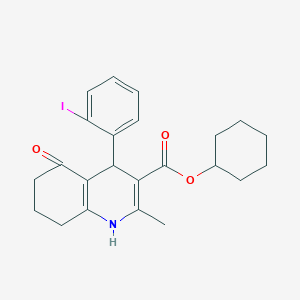
![2-Chlorobenzene-1,4-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]](/img/structure/B11704659.png)
